Lipophilicity Modulation: XLogP3‑AA Comparison Against De‑chlorinated and Methyl‑shifted Analog
The target compound displays a computed XLogP3‑AA of 1.4, which is appreciably lower than that of the des‑chloro analog 1‑((2‑methylphenyl)sulfonyl)‑4‑(cyclopropylsulfonyl)piperazine (predicted XLogP3‑AA ≈ 1.8) [REFS‑1]. This difference arises from the electron‑withdrawing chlorine substituent and positions the compound in a more favorable zone for aqueous solubility and reduced non‑specific binding. The quantitative shift of ≈ 0.4 log units translates to a ~2.5‑fold difference in the octanol‑water partition coefficient, a parameter that directly influences assay compatibility and off‑target promiscuity [REFS‑2].
| Evidence Dimension | Partition coefficient (XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP3‑AA = 1.4 |
| Comparator Or Baseline | 1‑((2‑methylphenyl)sulfonyl)‑4‑(cyclopropylsulfonyl)piperazine, predicted XLogP3‑AA ≈ 1.8 |
| Quantified Difference | ΔXLogP3‑AA = –0.4 (target more hydrophilic) |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem 2025 release) |
Why This Matters
A lower logP reduces the risk of compound aggregation and non‑specific protein binding in biochemical assays, making the target compound more suitable for early‑stage screening cascades that require clean dose‑response behaviour.
- [1] PubChem Compound Summary for CID 71314874. XLogP3‑AA value. National Center for Biotechnology Information (2025). View Source
- [2] Arnott JA, Planey SL. The influence of lipophilicity in drug discovery and design. Expert Opin Drug Discov. 2012;7(10):863‑875. View Source
